molecular formula C25H20O6 B3006344 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 610759-30-3

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B3006344
CAS No.: 610759-30-3
M. Wt: 416.429
InChI Key: SEYVYNURYLFZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic chromene-derived compound featuring a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and a 4-methoxybenzoate ester at position 5. Its molecular formula is C₂₅H₂₀O₇, with a molecular weight of 416.43 g/mol .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-23(19-6-4-5-7-21(19)29-3)24(26)20-13-12-18(14-22(20)30-15)31-25(27)16-8-10-17(28-2)11-9-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVYNURYLFZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a derivative of chromenone with potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

  • Molecular Formula : C29H24O8
  • Molecular Weight : 498.48 g/mol
  • CAS Number : 610758-37-7

Structural Characteristics

The compound features a chromenone backbone substituted with methoxy and benzoate groups, which may influence its biological activity. The structural formula is critical for understanding its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties:

  • Mechanism of Action :
    • These compounds are known to bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action disrupts the cell cycle, particularly arresting cells in the G2/M phase, leading to apoptosis in cancer cells .
  • In Vitro Studies :
    • In vitro studies have shown that these compounds can inhibit the growth of multidrug-resistant (MDR) cancer cell lines, suggesting their potential as effective treatments against resistant cancer types .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that certain derivatives exhibited tumor growth inhibition in xenograft models, indicating promising therapeutic effects without significant neurotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against Pathogens :
    • Preliminary studies suggest that derivatives of chromenone can exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of cellular functions through oxidative stress .
  • Synergistic Effects :
    • Some studies have explored combinations of chromenone derivatives with other agents to enhance antimicrobial efficacy, showing promising results against resistant strains .

Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of tubulin polymerization; effective against MDR cancer cells.
AntimicrobialSignificant activity against S. aureus and E. coli; potential for combination therapies.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of chromenone derivatives:

  • Structural Modifications :
    • Substituents at specific positions on the chromenone ring can significantly alter both anticancer and antimicrobial activities, suggesting a structure-activity relationship that warrants further investigation.
  • Potential Applications :
    • Given their dual activity against cancer and microbial pathogens, compounds like This compound could serve as lead compounds in drug development for treating resistant infections and cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Biological/Physicochemical Implications
Target compound 3-(2-methoxyphenyl), 7-(4-methoxybenzoate) 416.43 Balanced lipophilicity (predicted logP ~3.5)
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate 3-(4-methoxyphenoxy), 7-(4-fluorobenzoate) 420.39 Fluorine substituent; phenoxy vs. phenyl at C3 Increased electronegativity; potential enhanced metabolic stability
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate 3-(4-chlorophenyl), 2-(trifluoromethyl), 7-(4-methylbenzoate) 458.81 Chlorophenyl and CF₃ groups; methylbenzoate vs. methoxybenzoate Higher logP (6.5); enhanced hydrophobicity and steric bulk
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 4-methyl, 7-(4-ethoxybenzoate) 324.33 Ethoxy vs. methoxy; absence of 3-substituent Reduced steric hindrance; lower molecular weight
N-[6-Hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide 3-(2-methoxyphenyl), 7-acetamide, 6-hexyl ~435.5 (estimated) Acetamide at C7; hexyl chain at C6 Increased hydrogen-bonding capacity; altered pharmacokinetics

Key Observations

Substituent Position and Bioactivity: The 2-methoxyphenyl group at position 3 in the target compound contrasts with 4-methoxyphenoxy in ’s analog. Positional isomerism significantly impacts receptor binding; for example, 2-methoxy substituents in chromenes are associated with improved FPR1 antagonism compared to 3- or 4-methoxy analogs .

Physicochemical Properties: The trifluoromethyl group in increases molecular weight (458.81 vs. 416.43) and logP (6.5 vs. ~3.5), suggesting reduced aqueous solubility but higher membrane permeability.

Synthetic Complexity :

  • The target compound’s synthesis likely involves esterification of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one with 4-methoxybenzoyl chloride, similar to methods described for analogs in .
  • Compounds with longer alkyl chains (e.g., hexyl in ) require additional steps for alkylation, increasing synthetic complexity.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate be optimized for improved yield?

  • Methodological Answer : The esterification of chromene derivatives typically involves refluxing intermediates like 4-methyl-umbelliferone with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in ethyl acetate, using K₂CO₃ as a base. Reaction progress should be monitored via TLC, and purification achieved through recrystallization from a hexane–ethyl acetate (7:1) solvent system. Yield optimization may require adjusting stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to chromene) and reflux duration (5–8 hours) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons, and ester carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for C₂₅H₂₀O₆: 440.1263).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–O bonds (1250–1150 cm⁻¹) .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with melting point analysis (compare to literature values). Purity >98% is recommended for biological assays. For crystalline samples, powder XRD can confirm phase homogeneity .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound’s structure, and how are they resolved?

  • Methodological Answer :

  • Anisotropic Displacement Parameters : Use SHELXL to refine non-hydrogen atoms anisotropically. Validate with R-factor convergence (target R₁ < 0.05).
  • Hydrogen Atom Placement : Apply a riding model for H-atoms (C–H = 0.93–0.96 Å) and refine using WinGX/ORTEP. For disordered methoxy groups, employ constrained refinement .

Q. How can computational methods predict the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., Cdc25 phosphatases). Validate with free-energy perturbation (FEP) or MM-GBSA scoring.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Compare results to experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions between computational binding affinity predictions and experimental bioactivity data?

  • Methodological Answer :

  • Solvent Effects : Recalculate docking scores with explicit solvent models (e.g., COSMO-RS).
  • Conformational Sampling : Use metadynamics to explore alternative ligand poses.
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) and compare with in silico results .

Q. What strategies are effective for derivatizing this compound to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the 7-hydroxy position.
  • Salt Formation : React the free acid (if present) with sodium bicarbonate to form water-soluble salts.
  • Prodrug Design : Synthesize phosphate esters at the 4-oxo position, which hydrolyze in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.